molecular formula C18H17NO3 B10813461 2-Propenamide, 3-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)-, (E)-

2-Propenamide, 3-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)-, (E)-

Cat. No.: B10813461
M. Wt: 295.3 g/mol
InChI Key: VZRQWUCOQKDDBC-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-Propenamide, 3-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)-, (E)- is an acrylamide derivative characterized by a 1,3-benzodioxole moiety at the 3-position of the propenamide backbone and an N-(2-phenylethyl) substituent. The (E)-configuration denotes the trans arrangement of the double bond in the acrylamide group. This structure confers unique physicochemical properties, such as moderate lipophilicity (predicted XLogP3 ~2–3) and hydrogen-bonding capacity due to the benzodioxol oxygen atoms and amide group .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c20-18(19-11-10-14-4-2-1-3-5-14)9-7-15-6-8-16-17(12-15)22-13-21-16/h1-9,12H,10-11,13H2,(H,19,20)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRQWUCOQKDDBC-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenamide, 3-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)-, (E)- typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Attachment of the propenamide group: This step may involve the reaction of an amine with acryloyl chloride under controlled conditions.

    Introduction of the phenylethylamine moiety: This can be done through a substitution reaction where the phenylethylamine is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the propenamide group, potentially converting it to a propylamide.

    Substitution: The phenylethylamine moiety can participate in substitution reactions, especially nucleophilic substitutions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenated compounds, strong bases.

Major Products

    Oxidation products: Quinones and related compounds.

    Reduction products: Propylamide derivatives.

    Substitution products: Various substituted phenylethylamine derivatives.

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds similar to 2-Propenamide, particularly in targeting specific cancer cell lines. For example:

  • Case Study : A study on derivatives of quinoxaline showed promising antiproliferative activity against human colon cancer (HCT-116) and breast cancer (MCF-7) cell lines. The structure-function relationship indicated that modifications in the side chains could enhance activity against these cancer types .
CompoundIC50 (HCT-116)IC50 (MCF-7)
Compound A1.9 μg/mL5.4 μg/mL
Compound B7.52 μg/mL6.8 μg/mL

Acetylcholinesterase Inhibition

Another area of interest is the potential of this compound as an acetylcholinesterase inhibitor, which is crucial for Alzheimer's disease treatment:

  • Case Study : Research on coumarin-based compounds demonstrated effective inhibition of acetylcholinesterase activity, suggesting that similar structures like 2-Propenamide may also exhibit such properties .

Therapeutic Applications

  • Cancer Treatment : The ability to selectively target cancer cells positions this compound as a candidate for developing new anticancer therapies.
  • Neurological Disorders : As a potential acetylcholinesterase inhibitor, it may contribute to therapeutic strategies for Alzheimer's disease by enhancing acetylcholine levels in the brain.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological or chemical context. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole ring and phenylethylamine moiety could play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Variations

The compound belongs to a family of acrylamides with variations in the aromatic substituents and N-alkyl/aryl groups. Key analogues include:

Compound Name Molecular Formula Substituents Key Features Applications/Notes
Target Compound C₁₈H₁₇NO₃ 3-(1,3-Benzodioxol-5-yl), N-(2-phenylethyl) (E)-configuration; moderate lipophilicity Potential antitumor activity (inferred)
2-Propenamide, 3-(1,3-benzodioxol-5-yl)-N-(phenylmethyl)- (CAS 73080-05-4) C₁₇H₁₅NO₃ N-Benzyl substituent Shorter alkyl chain; reduced steric hindrance Intermediate in organic synthesis
(E)-3-Benzo[1,3]dioxol-5-yl-N,N-diphenyl-2-propenamide (FEMA 4788) C₂₁H₁₅NO₃ N,N-Diphenyl substituents Enhanced aromaticity; higher molecular weight GRAS flavoring agent
3-(1,3-Benzodioxol-5-yl)-N-(4-fluorophenyl)acrylamide (CAS 298215-60-8) C₁₆H₁₂FNO₃ 4-Fluorophenyl substituent Electron-withdrawing fluorine; predicted pKa 12.59 Unknown; studied for physicochemical properties
Dioxamide (CAS 119060-88-7) C₂₀H₁₉NO₅ Dual benzodioxol groups, N-methyl, N-ethyl Increased hydrogen-bonding capacity; higher complexity Experimental compound

Physicochemical Properties

  • Lipophilicity : The N-(2-phenylethyl) group in the target compound enhances lipophilicity compared to the N-benzyl analogue (CAS 73080-05-4). However, it is less lipophilic than FEMA 4788, which features bulkier N,N-diphenyl groups .
  • Hydrogen Bonding: The benzodioxol oxygen atoms act as hydrogen-bond acceptors, while the amide group serves as both donor and acceptor. This dual functionality is shared with Dioxamide (CAS 119060-88-7), which exhibits additional hydrogen-bonding sites due to dual benzodioxol moieties .
  • Acidity/Basicity : The 4-fluorophenyl analogue (CAS 298215-60-8) has a predicted pKa of 12.59, indicating weak acidity, likely due to electron-withdrawing effects of fluorine. The target compound, lacking such substituents, is expected to exhibit neutral behavior in physiological conditions .

Biological Activity

2-Propenamide, 3-(1,3-benzodioxol-5-yl)-N-(2-phenylethyl)-, (E)- is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of its applications and implications in various fields.

  • Molecular Formula : C18H17NO3
  • Molecular Weight : 299.34 g/mol
  • Structure : The compound features a propenamide backbone with a benzodioxole moiety and a phenylethyl group attached to the nitrogen atom.

Antioxidant Properties

Research indicates that compounds similar to 2-Propenamide exhibit significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, which can lead to cellular damage and various diseases. The presence of the benzodioxole structure is believed to contribute to this activity by stabilizing free radicals through electron donation.

Anticancer Activity

Several studies have suggested that derivatives of the benzodioxole structure possess anticancer properties. For instance, compounds with similar functional groups have shown efficacy in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves modulation of signaling pathways related to cell survival and death.

Study on Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capabilities of various benzodioxole derivatives. Results indicated that compounds with similar structures to 2-Propenamide demonstrated significant radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related diseases .

Cancer Research

In vitro studies have shown that certain benzodioxole derivatives can inhibit the growth of breast cancer cells by inducing apoptosis through the activation of caspases. These findings suggest that 2-Propenamide may have similar effects, warranting further investigation into its anticancer properties .

Neurotoxicity Assessment

A risk assessment conducted by the Australian Industrial Chemicals Introduction Scheme highlighted the potential neurotoxic risks associated with acrylamide-related compounds. Although direct data on 2-Propenamide's neurotoxicity is lacking, its structural resemblance to acrylamide necessitates thorough evaluation for safety in industrial and therapeutic contexts .

Data Tables

PropertyValue
Molecular FormulaC18H17NO3
Molecular Weight299.34 g/mol
Antioxidant ActivitySignificant (based on analogs)
Anticancer ActivityInduces apoptosis in vitro
Neurotoxicity RiskPotential (based on structure)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.